
Tenatoprazole
Overview
Description
Tenatoprazole is a proton pump inhibitor (PPI) belonging to the imidazopyridine structural class, distinct from the benzimidazole-based PPIs such as omeprazole, esomeprazole, and pantoprazole . It acts as a prodrug, undergoing acid-mediated conversion in parietal cells to form sulfenamide, which covalently binds to cysteine residues on the gastric H+/K+-ATPase, irreversibly inhibiting acid secretion . Key features include:
- Extended Plasma Half-Life: this compound has a plasma half-life of ~7 hours, significantly longer than traditional PPIs (e.g., esomeprazole: ~1.3 hours), enabling prolonged acid suppression .
- Enantiomer-Specific Pharmacokinetics: The S-enantiomer exhibits superior bioavailability and is metabolized by both CYP2C19 and CYP3A4, reducing variability in patients with CYP2C19 polymorphisms .
- Broad Therapeutic Potential: Beyond acid suppression, this compound shows antiviral (HSV-1/2, HIV) and anticancer activity via mechanisms like Tsg101 binding and IDO2 inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tenatoprazole involves the formation of its core imidazopyridine structure. One common method includes the reaction of 2-chloro-5-methoxy-3,5-dimethylpyridine with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 2-mercaptoimidazole under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tenatoprazole undergoes several types of chemical reactions, including oxidation and reduction. In the liver, it is metabolized primarily by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 .
Common Reagents and Conditions:
Oxidation: this compound is oxidized to form this compound sulfone and 5′-hydroxy this compound.
Reduction: It can also be reduced to form this compound sulfide.
Major Products: The major metabolites of this compound include this compound sulfone, this compound sulfide, and 5′-hydroxy this compound .
Scientific Research Applications
Therapeutic Applications
1.1 Treatment of Gastric Disorders
Tenatoprazole is primarily developed for the treatment of conditions associated with excessive gastric acid production, such as:
- Gastric Ulcers : Clinical studies indicate that this compound effectively promotes healing in patients with gastric ulcers due to its potent acid suppression capabilities .
- Reflux Esophagitis : It has shown superior efficacy in controlling gastric pH compared to other PPIs like esomeprazole, particularly during nocturnal periods .
Table 1: Comparative Efficacy of this compound vs. Esomeprazole
Parameter | This compound (40 mg) | Esomeprazole (40 mg) |
---|---|---|
Median pH (48 hours) | 4.3 | 3.9 |
% Time above pH 4 | 57% | 49% |
Night-time median pH | 4.2 | 2.9 |
Duration of nocturnal acid breakthrough | Significantly reduced | - |
Pharmacokinetics and Metabolism
This compound exhibits a plasma half-life approximately seven times longer than that of traditional PPIs, allowing for prolonged acid suppression . The metabolic pathway involves the cytochrome P450 enzymes CYP2C19 and CYP3A4, which facilitate the formation of several metabolites, including:
- 5′-Hydroxy this compound
- This compound Sulfide
- This compound Sulfone
A novel metabolite, 1′-N-oxy-5′-hydroxythis compound sulfide, has also been identified, indicating a complex metabolic profile that may impact its therapeutic effectiveness and safety .
Table 2: Metabolites of this compound and Their Formation
Metabolite | Pathway |
---|---|
5′-Hydroxy this compound | CYP2C19-mediated hydroxylation |
This compound Sulfide | Spontaneous formation |
This compound Sulfone | CYP3A4-mediated sulfoxidation |
1′-N-oxy-5′-hydroxythis compound sulfide | Newly identified metabolite |
Antiviral Properties
Recent studies have indicated that this compound may possess antiviral properties, particularly against enveloped viruses such as Ebola and certain herpes viruses . This suggests a potential dual application in both gastric disorders and viral infections.
3.1 Mechanism of Action Against Viruses
This compound's antiviral mechanism appears to involve the inhibition of specific viral replication pathways. For example, it blocks Tsg101 Ub binding, which is critical for the replication of certain viruses . This finding opens avenues for further research into its use as an adjunct therapy in viral infections.
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the efficacy and safety of this compound:
Mechanism of Action
Tenatoprazole exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase enzyme (H+/K±ATPase) located on the parietal cells of the stomach lining . By binding to this enzyme, this compound prevents the final step in the production of gastric acid, thereby reducing acid secretion . This mechanism is similar to other proton pump inhibitors, but this compound’s unique imidazopyridine structure allows for a longer duration of action .
Comparison with Similar Compounds
Structural Comparison with Other PPIs
Core Structural Differences
Compound | Structural Class | Key Substituents |
---|---|---|
Tenatoprazole | Imidazopyridine | Methoxy groups (positions 4 and 6), methyl groups (positions 3 and 5 on pyridine) |
Omeprazole | Benzimidazole | Methoxy groups (positions 3 and 5), methyl group (position 4 on pyridine) |
Rabeprazole | Benzimidazole | Methoxypropoxy group (position 3), methyl group (position 4 on pyridine) |
This compound’s imidazopyridine backbone lowers the secondary pKa, enhancing stability and prolonging its half-life compared to benzimidazole PPIs .
Pharmacokinetic and Pharmacodynamic Comparisons
Activation Rates and Metabolism
- Conversion to Active Form :
this compound’s prodrug converts to sulfenamide faster than esomeprazole (5% vs. 55% prodrug remaining at 17 hours) but slower than rabeprazole (full conversion in <10 hours) . - Metabolic Pathways :
Acid Suppression Efficacy
Parameter | This compound (40 mg) | Esomeprazole (40 mg) |
---|---|---|
Median 24-h Intragastric pH | 5.02 | 4.79 |
Nocturnal pH >4 (% time) | 72.5% | 62.2% |
Plasma Half-Life (h) | ~7 | ~1.3 |
This compound maintains superior nocturnal acid control and sustained inhibition for 5 days post-treatment, attributed to its extended half-life .
Clinical and Therapeutic Advantages
Acid-Related Disorders
- GERD Management: this compound’s prolonged action reduces nocturnal acid breakthrough, making it effective for patients unresponsive to once-daily benzimidazole PPIs .
- Binding Affinity : Binds H+/K+-ATPase at 2.9 nmol/mg enzyme in vivo, exceeding omeprazole’s binding capacity .
Biological Activity
Tenatoprazole is a novel proton pump inhibitor (PPI) that has garnered attention for its unique pharmacological properties and biological activities. This article delves into the biological activity of this compound, focusing on its metabolic pathways, acid suppression efficacy, and antiviral potential.
Overview of this compound
This compound, also known as TU-199 and STU-Na, was developed by Mitsubishi Tanabe Pharma and is characterized by an imidazopyridine ring structure. It functions primarily by inhibiting the gastric acid pump, leading to reduced gastric acidity. Notably, this compound has a plasma half-life approximately seven times longer than conventional PPIs, which enhances its therapeutic efficacy in managing acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Metabolic Pathways
Research has identified the roles of cytochrome P450 enzymes in the metabolism of this compound. Key findings include:
- Enzymatic Activity : Both CYP2C19 and CYP3A4 are involved in the monooxygenation of this compound, leading to the formation of several metabolites including 5′-hydroxythis compound and this compound sulfone. A significant metabolite identified is this compound sulfide, which is formed spontaneously from this compound .
- New Metabolite Discovery : A novel metabolite, 1′-N-oxy-5′-hydroxythis compound sulfide, has been reported for the first time, indicating the complexity of its metabolic fate .
Table 1: Metabolites of this compound
Metabolite | Formation Pathway | Enzyme Involved |
---|---|---|
This compound | Parent compound | N/A |
5′-Hydroxythis compound | Monooxygenation | CYP2C19 |
This compound sulfone | Sulfoxidation | CYP3A4 |
This compound sulfide | Spontaneous formation | N/A |
1′-N-oxy-5′-hydroxythis compound sulfide | Unknown pathway | N/A |
Acid Suppression Efficacy
Clinical studies have demonstrated that this compound exhibits superior acid suppression compared to other PPIs like esomeprazole. Key findings from a comparative study include:
- Intragastric pH Control : In a randomized crossover study involving healthy volunteers, this compound (40 mg) maintained a higher median intragastric pH over 48 hours compared to esomeprazole (40 mg). Specifically, the median pH was 4.3 for this compound versus 3.9 for esomeprazole (P < 0.08) with a significant reduction in nocturnal acid breakthroughs observed .
Table 2: Comparative Acid Suppression
Drug | Median pH (48h) | % Time Above pH 4 | Night-time Median pH |
---|---|---|---|
This compound 40 mg | 4.3 | 57% | 4.2 |
Esomeprazole 40 mg | 3.9 | 49% | 2.9 |
Antiviral Activity
Recent studies have explored the antiviral properties of this compound against various viral families. Notably:
- Inhibition of Virus Replication : this compound demonstrated selective inhibition against certain enveloped viruses such as members of the filo and herpes virus families but showed no significant effect on flavivirus replication at concentrations up to 100 µM .
- Mechanism of Action : The drug appears to interfere with viral egress rather than replication itself, indicating potential applications beyond gastric acid suppression .
Case Studies and Clinical Implications
This compound's unique properties have led to ongoing clinical trials assessing its effectiveness in various conditions:
- Gastroesophageal Reflux Disease (GERD) : Clinical trials are evaluating its long-term efficacy in managing GERD symptoms compared to standard therapies.
- Antiviral Applications : Investigations into its potential use as an adjunct therapy in viral infections are underway, focusing on its mechanism of action against specific viruses.
Q & A
Basic Research Questions
Q. What analytical methods are commonly validated for quantifying tenatoprazole in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography with photodiode array detection (RP-HPLC-PDA) is a gold standard for this compound quantification. The method employs a Kromasil C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of methanol:tetrahydrofuran:acetate buffer (68:12:20 v/v, pH 6.0) at 307 nm. This setup achieves linearity in 0.5–160 µg/mL, precision (RSD <2%), and specificity against degradation products and excipients . Validation follows ICH Q2(R1) guidelines, including accuracy (98–102% recovery), robustness to flow/pH variations, and stability under autosampler conditions .
Q. How does this compound’s molecular structure influence its stability in formulation development?
this compound’s imidazopyridine and sulfinylmethyl groups render it acid-labile, necessitating enteric coating to prevent gastric degradation. Stress testing under ICH Q1A(R2) conditions reveals significant degradation in acidic (HCl), oxidative (H₂O₂), and neutral aqueous environments, while it remains stable in solid-state and basic conditions. Degradation products are resolved via RP-HPLC, with peak purity confirmed via PDA spectral analysis .
Q. What pharmacokinetic properties distinguish this compound from other proton pump inhibitors (PPIs)?
this compound exhibits a prolonged plasma half-life (~7 hours) and 2–4× higher potency than omeprazole due to its sulfenamide derivative’s covalent binding to H+/K+-ATPase α-subunit cysteines. This results in sustained acid suppression, validated in rat, dog, and human pharmacokinetic studies using HPLC and LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound degradation profiles across stress conditions?
Contradictions in degradation rates (e.g., acidic vs. oxidative stress) require forced degradation studies with controlled variables (temperature, concentration). For example, 1N HCl at 80°C for 8 hours causes ~20% degradation, while 3% H₂O₂ at 25°C for 24 hours degrades ~15%. Use mass spectrometry (LC-MS) to identify degradation pathways (e.g., sulfoxide formation) and correlate with HPLC retention times .
Q. What methodological considerations are critical for optimizing dissolution testing of this compound tablets?
Dissolution media should mimic intestinal pH (6.8 phosphate buffer) with sink conditions. USP Apparatus II (paddle, 50 rpm) at 37°C achieves 85–90% release within 40 minutes. Validate sink conditions by comparing solubility in media vs. dose. Include placebo controls to exclude excipient interference and ensure method specificity .
Q. How do column selection and mobile phase composition impact the resolution of this compound from co-eluting impurities?
Kromasil C18 columns outperform Symmetry C18 due to superior peak symmetry and resolution. Mobile phase organic modifiers (e.g., THF) enhance selectivity by reducing tailing. A 1.0 mL/min flow rate balances resolution (theoretical plates >5000) and runtime (<10 minutes). Column temperature (45°C) further optimizes efficiency .
Q. What computational approaches validate this compound’s binding affinity to H+/K+-ATPase?
Molecular docking (Glide XP) and MM-GBSA calculations reveal this compound’s binding energy (-75.26 kcal/mol) and interactions with Fe²⁺-porphyrin and residues (e.g., hydrogen bonds with Arg795). Compare with CPN-22 (ΔG = -80.24 kcal/mol) to assess potency differences. Homology models of H+/K+-ATPase validate binding site geometry .
Q. Methodological Guidelines
- For stability studies : Use accelerated (40°C/75% RH) and photolytic (ICH Q1B) conditions to predict shelf-life. Monitor degradation via validated HPLC and confirm peak purity with PDA (purity angle < threshold) .
- For formulation analysis : Employ matrix-matched calibration to account for excipient effects. Test solution stability under refrigeration (4°C) and ambient conditions to ensure assay reliability .
Properties
IUPAC Name |
5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFDAUIVDSSISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046687 | |
Record name | Tenatoprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113712-98-4 | |
Record name | Tenatoprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113712-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenatoprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113712984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenatoprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-Imidazo[4,5-b]pyridine, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENATOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0689TX2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.